1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrrol ring, a pyridazinyl group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the pyrrol ring. The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chlorophenyl)urea
- 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-bromophenyl)urea
Uniqueness
Compared to similar compounds, 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, making it a valuable subject for further research.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)21-17(25)20-10-9-19-15-7-8-16(23-22-15)24-11-3-4-12-24/h1-8,11-12H,9-10H2,(H,19,22)(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLFJNVALSXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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